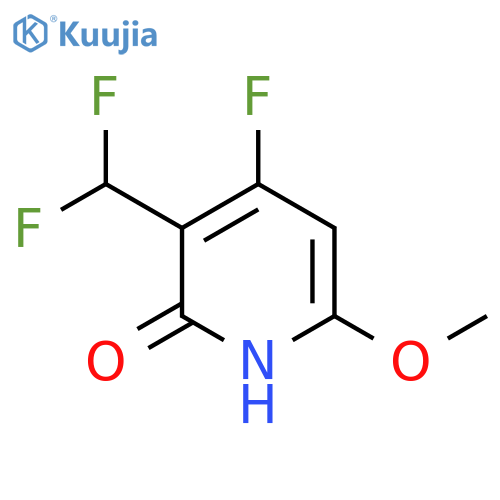Cas no 1805499-29-9 (3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine)

1805499-29-9 structure
商品名:3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine
CAS番号:1805499-29-9
MF:C7H6F3NO2
メガワット:193.123252391815
CID:4806466
3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine
-
- インチ: 1S/C7H6F3NO2/c1-13-4-2-3(8)5(6(9)10)7(12)11-4/h2,6H,1H3,(H,11,12)
- InChIKey: JZWGWPKKFRYRFI-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(NC(C=1C(F)F)=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 296
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 38.3
3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029037135-250mg |
3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine |
1805499-29-9 | 95% | 250mg |
$940.80 | 2022-04-01 | |
| Alichem | A029037135-1g |
3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine |
1805499-29-9 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
| Alichem | A029037135-500mg |
3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine |
1805499-29-9 | 95% | 500mg |
$1,786.10 | 2022-04-01 |
3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
1805499-29-9 (3-(Difluoromethyl)-4-fluoro-2-hydroxy-6-methoxypyridine) 関連製品
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量